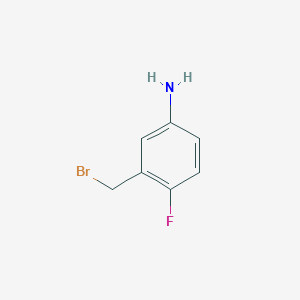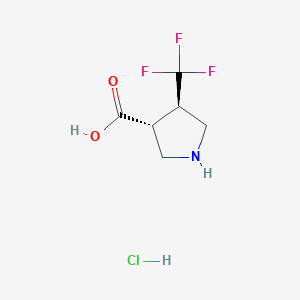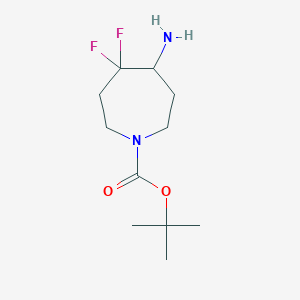
5-Amino-2-fluorobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-fluorobenzyl bromide is a chemical compound with the molecular formula C7H7BrFN . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves alkylation of the β-amino ester with 2-bromo-5-fluorobenzyl bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an amino group and a fluorine atom .Physical And Chemical Properties Analysis
This compound is a liquid with a light yellow appearance . It has a boiling point range of 84 - 85 °C at 15 mmHg , and a flash point of 82 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Compounds similar to 5-Amino-2-fluorobenzyl bromide are utilized in chemical synthesis and modification processes. For instance, the use of fluorobenzoyl groups as alternatives to acetyl and benzoyl protective groups in glycopeptide synthesis demonstrates the utility of fluorine-containing compounds in enhancing chemical reactions. Fluorobenzoyl groups can suppress β-elimination of O-linked carbohydrates, improving glycosylation outcomes with high stereoselectivity and yield (Sjölin & Kihlberg, 2001).
Photodynamic Therapy
Fluorine-containing compounds have been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. A study on zinc phthalocyanine derivatives substituted with fluorine-containing groups highlighted their significant singlet oxygen quantum yield, making them promising candidates for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Drug Delivery and Release Mechanisms
The conjugation of therapeutic agents to nanoparticles through photocleavable links, such as those containing fluorine atoms, represents an innovative approach to controlled drug delivery. This method allows for the targeted release of anticancer drugs, enhancing treatment specificity and reducing side effects (Agasti et al., 2009).
Nucleoside Analogues for Biomedical Diagnostics
The development of nucleoside analogues where known fluorophores replace the DNA base showcases the application of fluorine-containing compounds in creating probes for studying nucleic acid structure and dynamics. These analogues are potentially useful in biomedical diagnostics, offering tools for fluorescent labeling and detection (Strässler, Davis, & Kool, 1999).
Radiopharmaceutical Synthesis
Fluorine-18 labeled aromatic aldehydes and benzyl bromides serve as intermediates in the synthesis of radiopharmaceuticals for positron emission tomography (PET). These compounds facilitate the creation of new tracers for imaging, contributing to the diagnosis and research of various diseases (Lemaire et al., 1992).
Safety and Hazards
5-Amino-2-fluorobenzyl bromide is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHIYBUKUIBLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)

![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)
![6-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980037.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B2980041.png)